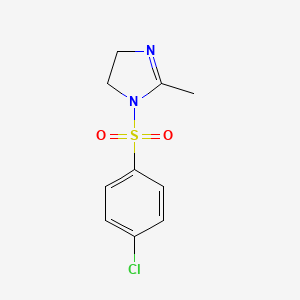

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNQTUXQBZIPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group and chlorobenzene ring are primary sites for nucleophilic attacks:

-

Sulfonyl Carbon Reactivity : Reacts with amines (e.g., dimethylamine) to form sulfonamides.

-

Chlorobenzene Substitution : Chlorine replacement by thiols or alkoxides under basic conditions .

Substitution Examples

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Dimethylamine | N,N-dimethylsulfonamide derivative | EtOAc, reflux | 82% | |

| Sodium methoxide | Methoxybenzene derivative | MeOH, K₂CO₃, 60°C | 68% |

Oxidation and Reduction Reactions

-

Oxidation :

-

Reduction :

-

LiAlH₄ reduces the sulfonyl group to thioethers.

-

Oxidation/Reduction Data

Hydrolysis Reactions

-

Acidic Hydrolysis : Cleaves the imidazole ring to form diamines.

-

Basic Hydrolysis : Degrades the sulfonamide bond, yielding sulfonate salts .

Hydrolysis Conditions

| Medium | Products | Temperature | Time | Reference |

|---|---|---|---|---|

| 6M HCl | 1,2-diamine derivatives | 100°C | 6 hr | |

| 2M NaOH | 4-chlorobenzenesulfonate + imidazole frag |

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole, exhibit significant antimicrobial properties. These compounds have been shown to possess activity against various bacterial strains and fungi. For example, studies have demonstrated that modifications in the imidazole structure can enhance its antibacterial efficacy, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. It is part of a broader class of imidazole derivatives that have shown promise in inhibiting cancer cell proliferation. In vitro studies have reported that certain imidazole compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents. The structural similarity of imidazole to histidine allows these compounds to interact effectively with biological macromolecules, enhancing their pharmacodynamic profiles .

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory activities. The presence of the sulfonyl group in this compound may contribute to its ability to modulate inflammatory pathways. Research has indicated that such compounds can reduce inflammation in various models, making them candidates for treating inflammatory diseases .

Antitubercular Activity

Recent studies have highlighted the potential of imidazole derivatives in combating tuberculosis. The compound's ability to inhibit Mycobacterium tuberculosis has been documented, with some derivatives displaying IC50 values in the low micromolar range. This activity is crucial given the global burden of tuberculosis and the need for new therapeutic options .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the imidazole ring can significantly influence its pharmacological properties. For instance, modifications can enhance selectivity and potency against specific targets while reducing toxicity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole with structurally related derivatives, focusing on substituent effects, biological relevance, and physicochemical properties.

Structural and Functional Group Variations

Key Findings

Sulfonyl vs. Thioether Groups: The target compound’s sulfonyl group improves solubility and metabolic stability compared to thioether derivatives (e.g., ’s 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole). However, thioethers may exhibit stronger antimicrobial properties due to redox activity .

Substituent Effects on Bioactivity :

- The naphthylmethyl group in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Clonidine’s dichlorophenyl group is critical for α2-adrenergic receptor agonism, suggesting that the target compound’s 4-chlorobenzenesulfonyl group may confer distinct binding interactions .

Synthetic Accessibility: Sulfonylation reactions (e.g., using 4-chlorobenzenesulfonyl chloride) are well-established for N1 functionalization, as demonstrated in ’s protocols for pyridazinone derivatives . Thioether derivatives require milder conditions (e.g., nucleophilic substitution with thiols), as seen in ’s synthesis .

Physicochemical Properties: The target compound’s molecular weight (~300 g/mol) and polar sulfonyl group suggest moderate solubility, aligning with drug-like properties.

Biological Activity

1-(4-Chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃ClN₂O₂S

- Molar Mass : 276.75 g/mol

The compound exhibits its biological effects through multiple mechanisms:

- Caspase Activation : Studies have shown that compounds similar to this compound induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process .

- Cell Cycle Arrest : It has been observed that these compounds can elevate the percentage of cells in the sub-G1 phase of the cell cycle, indicating a potential for cell cycle arrest in cancerous cells .

Anticancer Activity

Recent research highlights the anticancer potential of this compound and its derivatives:

- Cytotoxicity : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from 6 to 20 µM, indicating their effectiveness at low concentrations .

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| HeLa | 6 - 7 | High selectivity towards cancer cells |

| MCF-7 | 49 - 82 | Lower response compared to HeLa |

| HaCaT | 18 - 20 | Less toxic to non-cancerous cells |

Apoptosis Induction

The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity:

- Increased fluorescence from caspase inhibitors indicated higher levels of active caspases in treated HeLa cells .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Benzenesulfonamide Derivatives : A series of benzenesulfonamide derivatives were synthesized and evaluated for anticancer activity. The most promising showed selective cytotoxicity towards cancer cells while sparing normal cells .

- In Vivo Studies : Additional research has focused on the metabolic stability and pharmacokinetics of these compounds, suggesting favorable profiles for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : Common methods include cyclocondensation of α-halo ketones with amidines or thioureas. For example, substituted imidazoles are synthesized via one-pot reactions under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like K₂CO₃. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to dihydroimidazole precursor) and temperature (70–90°C). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135/HSQC to distinguish CH₂/CH₃ groups in the dihydroimidazole ring. Aromatic protons from the 4-chlorobenzenesulfonyl group appear as doublets (δ 7.6–8.1 ppm, J = 8.5 Hz).

- IR : Confirm sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and imidazole C=N at 1600–1650 cm⁻¹.

- Mass Spectrometry : Use HRMS-ESI to validate molecular ions ([M+H]+) with <2 ppm error. Ambiguities (e.g., tautomerism) are resolved via X-ray crystallography .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli), and anticancer potential via MTT assays (IC₅₀ in HeLa or MCF-7 cells). Include positive controls (e.g., cisplatin) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK-293). Solubility in DMSO/PBS should be confirmed prior to assays .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying sites for electrophilic substitution. Molecular docking (AutoDock Vina) against target proteins (e.g., E. coli DNA gyrase) predicts binding affinities. MD simulations (GROMACS) assess stability of ligand-protein complexes over 50–100 ns trajectories .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for structural elucidation?

- Methodological Answer : If X-ray data (e.g., bond angles in the dihydroimidazole ring) conflict with NMR NOE correlations, re-examine crystal packing effects using Mercury software. For dynamic discrepancies (e.g., rotameric sulfonyl groups), variable-temperature NMR (VT-NMR) or solid-state NMR clarifies conformational flexibility .

Q. How can reaction mechanisms be validated for novel synthetic pathways?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-amidines) to track nitrogen incorporation via 2D HSQC. Quench intermediate stages for LC-MS analysis. Kinetic studies (Eyring plots) determine rate-limiting steps, while DFT-based NEB (Nudged Elastic Band) calculations model transition states .

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., -CF₃, -OCH₃ at the 4-chlorophenyl group). Test bioactivity in dose-response assays and correlate with electronic parameters (Hammett σ values) or steric maps (Taft indices). PCA (Principal Component Analysis) identifies dominant SAR drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.